molecular formula C13H23NO2 B5148839 3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol

3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol

Cat. No.: B5148839
M. Wt: 225.33 g/mol
InChI Key: TXSUXTDJUGMDLS-UHFFFAOYSA-N
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Description

3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and specific reaction conditions . Another approach involves the use of carbocation intermediates to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical or carbocation reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSUXTDJUGMDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C12CC3CC(C1)CC(C3)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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